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6-Amino-2-methyl-4(1H)-pyrimidinone is a heterocyclic organic compound characterized by its pyrimidinone structure, which contains both an amino group and a methyl group. Its molecular formula is and it has a molecular weight of approximately 125.131 g/mol. The compound is noted for its potential applications in pharmaceuticals and biochemistry due to its unique structural features, which include a carbonyl group and nitrogen atoms that can participate in various
-Amino-2-methyl-4(1H)-pyrimidinone (CAS Registry Number: 135431330) is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It can be synthesized through various methods, including condensation reactions and cyclization reactions.
Here is an example of a scientific publication describing the synthesis and characterization of 6-amino-2-methyl-4(1H)-pyrimidinone:
Research suggests that 6-amino-2-methyl-4(1H)-pyrimidinone may have potential applications in various scientific fields, including:
6-Amino-2-methyl-4(1H)-pyrimidinone can undergo several chemical transformations:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
Research indicates that 6-Amino-2-methyl-4(1H)-pyrimidinone exhibits various biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential effects on:
The synthesis of 6-Amino-2-methyl-4(1H)-pyrimidinone can be achieved through several methods:
The applications of 6-Amino-2-methyl-4(1H)-pyrimidinone are diverse:
Interaction studies involving 6-Amino-2-methyl-4(1H)-pyrimidinone focus on its binding affinity with various biological targets:
These studies are crucial for understanding the therapeutic potential of this compound and its derivatives.
Several compounds share structural similarities with 6-Amino-2-methyl-4(1H)-pyrimidinone. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxy group enhances solubility and reactivity | |
| 2-Amino-6-methylpyrimidine | Lacks carbonyl oxygen, affecting biological activity | |
| 6-Amino-2-thiopyrimidinone | Contains sulfur, altering electronic properties |
Each of these compounds has distinct properties that influence their reactivity and biological activity, making them suitable for different applications in medicinal chemistry and biochemistry.